molecular formula C21H15FN4O3S B15098193 3-(4-fluorobenzenesulfonyl)-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-(4-fluorobenzenesulfonyl)-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B15098193
M. Wt: 422.4 g/mol
InChI Key: UBKOPCZBFGJBEY-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonyl)-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps. The process begins with the preparation of the core pyrrolo[2,3-b]quinoxaline structure, followed by the introduction of the furan-2-ylmethyl group and the 4-fluorobenzenesulfonyl group. Common reagents used in these steps include various sulfonyl chlorides, furan derivatives, and amines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the furan and benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzenesulfonyl)-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
  • 3-(4-methylbenzenesulfonyl)-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Uniqueness

The presence of the 4-fluorobenzenesulfonyl group in 3-(4-fluorobenzenesulfonyl)-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C21H15FN4O3S

Molecular Weight

422.4 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C21H15FN4O3S/c22-13-7-9-15(10-8-13)30(27,28)19-18-21(25-17-6-2-1-5-16(17)24-18)26(20(19)23)12-14-4-3-11-29-14/h1-11H,12,23H2

InChI Key

UBKOPCZBFGJBEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=CO4)N)S(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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